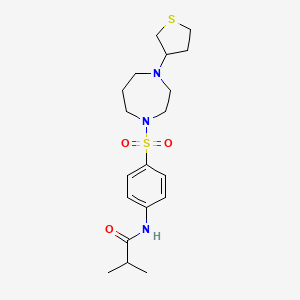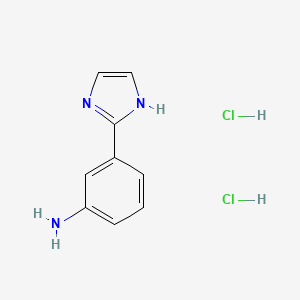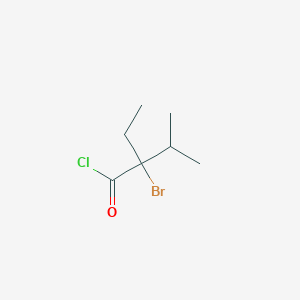![molecular formula C15H21BrN2O4S B2758106 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide CAS No. 2415491-98-2](/img/structure/B2758106.png)
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays an important role in cellular signaling pathways.
Mecanismo De Acción
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide inhibits the activity of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide enzymes by binding to the ATP-binding pocket of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has potent anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide signaling pathway. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide in lab experiments is its specificity for 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide enzymes. This allows researchers to selectively target the 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide signaling pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several potential future directions for the study of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide. One direction is the development of more potent and selective inhibitors of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide enzymes. Another direction is the investigation of the compound's potential use in combination with other cancer therapies. Additionally, the compound's potential use in the treatment of neurological disorders warrants further investigation.
Métodos De Síntesis
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxypiperidine with methanesulfonyl chloride to form 1-methanesulfonyl-4-methoxypiperidine. The second step involves the reaction of 1-methanesulfonyl-4-methoxypiperidine with 2-bromo-4'-nitroacetophenone to form 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide signaling pathway. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCECFGQJBXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2758031.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)


![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2758035.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)
![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)
![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)